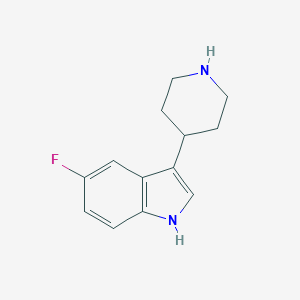

5-Fluoro-3-(piperidin-4-yl)-1H-indole

描述

Significance of Indole (B1671886) and Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, present in a wide array of natural products and synthetic drugs. researchgate.net Its structural versatility and ability to interact with diverse biological targets have led to the development of numerous therapeutic agents. nih.gov Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.net

Piperidine, a saturated six-membered nitrogen-containing heterocycle, is another privileged scaffold in drug design. tandfonline.com Its incorporation into a molecule can significantly influence pharmacokinetic properties such as lipophilicity and metabolic stability. The piperidine ring is a common feature in many approved drugs, highlighting its importance in achieving desired therapeutic effects. nih.gov

The combination of these two scaffolds in a single molecule creates a powerful platform for the development of novel drug candidates with potentially enhanced biological activity and improved pharmacological profiles.

Rationale for Fluorine Atom Incorporation in Bioactive Molecules

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic properties. acs.org The unique electronic properties and small size of the fluorine atom can lead to several beneficial effects. acs.org

Key Advantages of Fluorination:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body. acs.org

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, thereby enhancing the binding affinity and potency of a drug. acs.org

Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and membrane permeability, which can in turn improve its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org

The strategic placement of a fluorine atom, as seen in the 5-position of the indole ring in the title compound, is a deliberate design choice aimed at optimizing its pharmacological properties.

| Property | Impact of Fluorine Incorporation | Reference |

|---|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond, resisting enzymatic degradation. | acs.org |

| Binding Affinity | Enhanced through favorable electronic interactions with biological targets. | acs.org |

| Lipophilicity | Modified to improve membrane permeability and overall ADME profile. | acs.org |

| Acidity (pKa) | Altered, which can influence a compound's ionization state and bioavailability. |

Historical Context and Evolution of Research on 5-Fluoro-3-(piperidin-4-yl)-1H-indole and Related Analogues

The development of fluorinated pharmaceuticals dates back to the mid-20th century, with early work demonstrating the profound impact of fluorine substitution on biological activity. acs.org The synthesis of fluorinated indole derivatives gained momentum as medicinal chemists recognized the potential of combining the privileged indole scaffold with the unique properties of fluorine.

Research into compounds structurally related to this compound has been driven by the quest for selective ligands for various biological targets, including serotonin (B10506) receptors. For instance, the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles was investigated to improve their pharmacokinetic profiles.

The synthesis of this compound itself can be achieved through methods like the Fischer indole synthesis, a classic and versatile method for constructing the indole core. The investigation of this specific compound and its analogues is part of a broader effort to explore the chemical space of fluorinated indole-piperidine hybrids for potential therapeutic applications. Preliminary studies have suggested its potential in areas such as antimicrobial and anticancer research, indicating that it is an active area of investigation. The evolution of research in this area continues, with a focus on optimizing the synthesis, evaluating the biological activity, and understanding the structure-activity relationships of these complex molecules.

| Synthetic Method | Description | Reference |

|---|---|---|

| Fischer Indole Synthesis | A well-established method for constructing the indole core, often utilized for synthesizing indole derivatives. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFAITGIMWXQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472186 | |

| Record name | 5-Fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149669-43-2 | |

| Record name | 5-Fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Core Synthetic Strategies for 5-Fluoro-3-(piperidin-4-yl)-1H-indole

The construction of the this compound molecule hinges on the formation of the indole (B1671886) nucleus and the introduction of the piperidin-4-yl substituent at the C3 position. The fluorine atom at the C5 position is typically incorporated from a commercially available starting material. The two predominant strategies for assembling the core indole structure are the Fischer indole synthesis and, to a lesser extent, pathways involving Vicarious Nucleophilic Substitution.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indole derivatives. wikipedia.orgmdpi.com This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement and subsequent cyclization to yield the indole ring. wikipedia.orgtestbook.com For the synthesis of this compound, the key starting materials are (4-fluorophenyl)hydrazine (B109058) and a suitable carbonyl compound containing the piperidine (B6355638) moiety.

The success of the Fischer indole synthesis is highly dependent on the choice of acid catalyst and reaction conditions. mdpi.com Both Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA), and Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) have been successfully employed. wikipedia.orgmdpi.comnih.gov The reaction is typically carried out by heating the phenylhydrazine and carbonyl compound in the presence of the acid catalyst, often under reflux for several hours. testbook.com

Optimization of the reaction often involves screening different acid catalysts and solvents to maximize the yield and minimize side product formation. For instance, the use of milder conditions has been explored to improve the scope and functional group tolerance of the reaction. organic-chemistry.org

Table 1: Representative Reaction Conditions for Fischer Indole Synthesis

| Catalyst Type | Examples | Typical Conditions |

| Brønsted Acids | HCl, H₂SO₄, PPA, PTSA | Heating under reflux |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Elevated temperatures |

This table provides a general overview of catalysts used in Fischer indole synthesis. Specific conditions for the synthesis of this compound may vary.

The mechanism of the Fischer indole synthesis has been extensively studied. researchgate.net It proceeds through several key steps: wikipedia.orgmdpi.comtestbook.comnih.gov

Hydrazone Formation: The initial step is the condensation of (4-fluorophenyl)hydrazine with a piperidine-containing ketone (e.g., N-protected 4-piperidone) to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

mdpi.commdpi.com-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a mdpi.commdpi.com-sigmatropic rearrangement, which is the key bond-forming step, creating a C-C bond between the aromatic ring and the enamine carbon.

Cyclization and Elimination: The resulting intermediate cyclizes, and subsequent elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring.

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product. wikipedia.org The regioselectivity of the Fischer indole synthesis is generally well-defined, with the substitution pattern of the final indole being determined by the starting phenylhydrazine and the carbonyl compound. In the case of this compound, the use of (4-fluorophenyl)hydrazine ensures the fluorine atom is positioned at the 5-position of the indole ring.

Vicarious Nucleophilic Substitution (VNS) Routes

Vicarious Nucleophilic Substitution (VNS) offers an alternative strategy for the synthesis of substituted indoles. organic-chemistry.org This method involves the nucleophilic substitution of a hydrogen atom in an electrophilic aromatic or heteroaromatic ring by a carbanion that possesses a leaving group at the nucleophilic center. organic-chemistry.org While not as commonly cited for the direct synthesis of this compound as the Fischer indole synthesis, the principles of VNS can be applied to the synthesis of fluorinated indole precursors.

A potential VNS-based approach to a 5-fluoroindole (B109304) precursor could involve the reaction of a nitroaromatic compound, such as 4-fluoronitrobenzene, with a nucleophile. organic-chemistry.orgdiva-portal.org The nitro group activates the aromatic ring towards nucleophilic attack. organic-chemistry.org The general mechanism involves the formation of a σ-adduct, followed by the elimination of a leaving group from the nucleophile. organic-chemistry.org

Following the introduction of a suitable side chain via VNS, a subsequent reductive cyclization step would be necessary to form the indole ring. diva-portal.org This typically involves the reduction of the nitro group to an amine, which then cyclizes with a carbonyl group on the adjacent side chain. diva-portal.org

Advanced Functionalization Techniques for this compound Derivatives

The strategic introduction of functional groups onto the this compound core is crucial for modulating its physicochemical properties and biological activity. Advanced functionalization techniques offer precise control over the regioselectivity and stereoselectivity of these modifications.

Fluorine Incorporation Strategies

The introduction of fluorine atoms into organic molecules can profoundly influence their properties, including metabolic stability and binding affinity. Several methods have been developed for the fluorination of indole derivatives.

Electrophilic fluorination is a common strategy for introducing fluorine onto electron-rich aromatic rings like indole. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for this purpose. For instance, the reaction of N-acetyl-3-substituted indoles with an electrophilic fluorine source can lead to the formation of trans-2,3-difluoro-2,3-dihydroindoles. researchgate.net Subsequent treatment with a base can then yield the corresponding monofluoroindole derivatives. researchgate.net The regioselectivity of this reaction is highly dependent on the substituents present on the indole ring. In some cases, difluorination at the C3 position of the indole ring has been achieved with high regioselectivity using Selectfluor. acs.org

| Reagent | Substrate | Product | Notes |

| Selectfluor® | N-acetyl-3-substituted indoles | trans-2,3-difluoro-2,3-dihydroindoles | Subsequent base treatment yields monofluoroindoles. researchgate.net |

| Selectfluor® | Substituted indoles | 3,3-difluoroindolin-2-ols | Highly regioselective difluorination at the C3 position. acs.org |

| N-Fluorobenzenesulfonimide (NFSI) | N-substituted indoles | 3-aminated indoles | Can also be used for difluorination with 3 equivalents of NFSI. rsc.org |

Directed C-H fluorination has emerged as a powerful tool for the site-selective introduction of fluorine atoms, often overcoming the limitations of classical electrophilic substitution. researchgate.net While specific examples for this compound are not detailed in the provided results, general strategies for indoles are relevant. These methods often employ a directing group to guide a metal catalyst to a specific C-H bond for fluorination. researchgate.net For instance, palladium-catalyzed C-H fluorination of (hetero)arenes using N-Fluorobenzenesulfonimide (NFSI) has been reported. rsc.org This approach allows for regioselective fluorination that might not be achievable through traditional methods.

Chemical Reactions Analysis

The reactivity of the this compound core is influenced by the interplay of the electron-rich indole nucleus, the electron-withdrawing fluorine atom, and the piperidine substituent.

The oxidation of indoles can lead to a variety of valuable products, including oxindoles. researchgate.netresearchgate.net The oxidation of 3-substituted indoles can be achieved electrochemically to yield the corresponding 2-oxindoles. researchgate.netrsc.org This method often utilizes potassium bromide, where electrochemically generated bromine acts as the oxidant. rsc.org Traditional chemical oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS) have also been employed for the oxidation of indoles to 2-oxindoles. researchgate.netresearchgate.net The presence of the fluorine atom at the 5-position can influence the electron density of the indole ring and, consequently, its susceptibility to oxidation. Computational studies on the atmospheric oxidation of indole initiated by OH and Cl radicals indicate that the reaction proceeds via the formation of peroxy radicals, which can then react further to form various oxygenated products. copernicus.org

| Oxidation Method | Reagent(s) | Product | Notes |

| Electrochemical Oxidation | Potassium Bromide (KBr) | 2-oxindole | Proceeds via electrochemically generated Br2. researchgate.netrsc.org |

| Chemical Oxidation | m-CPBA, NBS | 2-oxindole | Commonly used stoichiometric oxidants. researchgate.netresearchgate.net |

| Atmospheric Oxidation | OH, Cl radicals | Organonitrates, alkoxy radicals, hydroperoxides | Proceeds via peroxy radical intermediates. copernicus.org |

The indole ring is susceptible to electrophilic attack, primarily at the C3 position, due to the higher electron density of the pyrrole (B145914) ring compared to the benzene (B151609) ring. youtube.com If the C3 position is blocked, as in the case of this compound, electrophilic substitution is expected to occur at other positions, with the C2 position being a likely candidate. The general mechanism for electrophilic aromatic substitution involves the generation of an electrophile, its attack on the aromatic ring to form a carbocation intermediate (arenium ion), and subsequent removal of a proton to restore aromaticity. byjus.comyoutube.com The fluorine atom at the C5 position, being an electron-withdrawing group, will deactivate the benzene ring towards electrophilic attack, further favoring substitution on the pyrrole moiety. However, directing effects of the N-H and the existing C3-substituent would also play a crucial role in determining the precise location of substitution. For unprotected (NH) indoles with substituents at the C3 position, directed C-H functionalization using palladium catalysis has been shown to achieve C2-arylation. acs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions would typically target the C-H or potential C-X (where X is a halide) bonds on the indole ring or the N-H bond of the piperidine.

Suzuki-Miyaura Coupling

Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction, this time for the formation of C-N bonds. This reaction could be envisioned to functionalize the indole nitrogen (N-1 position) of this compound. By reacting the indole with an aryl or heteroaryl halide in the presence of a palladium catalyst and a strong base (e.g., sodium tert-butoxide), various substituents could be introduced at the indole nitrogen. The choice of phosphine (B1218219) ligand is critical for the success of this transformation, with bulky, electron-rich ligands often providing the best results.

Acylation and Alkylation at Piperidine Nitrogen

The secondary amine of the piperidine ring in this compound is a key site for synthetic diversification.

Acylation: The piperidine nitrogen can be readily acylated using a variety of acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. This transformation allows for the introduction of a wide range of amide functionalities, which can be used to modulate the compound's physicochemical properties.

Alkylation: N-alkylation of the piperidine moiety can be achieved through several methods. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a common and efficient approach. Alternatively, direct alkylation with alkyl halides can be performed, often in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. These reactions yield N-alkylated derivatives, expanding the chemical space accessible from the parent compound.

Below is an interactive data table summarizing typical reagents and conditions for these transformations on a generic piperidine-containing indole scaffold, as specific data for the target compound is limited.

| Transformation | Reagent Class | Example Reagent | Base | Solvent | Typical Conditions |

| Acylation | Acyl Halide | Acetyl chloride | Triethylamine | Dichloromethane | 0 °C to room temp |

| Acid Anhydride | Acetic anhydride | Pyridine | Dichloromethane | Room temperature | |

| Alkylation | Alkyl Halide | Benzyl (B1604629) bromide | Potassium carbonate | DMF | Room temp to 60 °C |

| Aldehyde (Reductive Amination) | Formaldehyde | Sodium triacetoxyborohydride | Dichloromethane | Room temperature |

Ring-Opening and Rearrangement Transformations

Information regarding specific ring-opening or rearrangement transformations for this compound is not prominently featured in the scientific literature. Indole rings are generally stable, though they can undergo certain rearrangements under harsh acidic conditions or photochemical activation. The piperidine ring is also robust. It is conceivable that under specific oxidative conditions, cleavage of the piperidine ring could occur, but such transformations are not standard synthetic routes for this class of compounds.

Industrial-Scale Production Considerations for Research Materials

The synthesis of compounds like this compound on an industrial scale for research purposes requires robust, scalable, and cost-effective methods.

Continuous Flow Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing for the industrial production of fine chemicals and pharmaceutical intermediates. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation.

For the synthesis of this compound, a continuous flow approach could be implemented for key steps, such as a Fischer indole synthesis or a reductive cyclization to form the indole ring. For instance, the reaction of a suitably substituted phenylhydrazine with a piperidinone derivative could be performed in a heated flow reactor, allowing for precise control over reaction time and temperature, potentially leading to higher yields and purity. Similarly, subsequent functionalization steps, such as the N-alkylation of the piperidine, could be adapted to a flow regime, enabling a streamlined, multi-step synthesis. While specific industrial-scale continuous flow processes for this exact molecule are not publicly detailed, the principles of flow chemistry are broadly applicable to the synthesis of related heterocyclic compounds.

Solvent Recycling Methodologies

The sustainable use of solvents is a critical aspect of modern chemical synthesis, particularly in industrial applications. In the context of synthesizing this compound, especially via the Fischer indole synthesis which can utilize a variety of solvents, implementing solvent recycling methodologies is crucial for minimizing environmental impact and reducing production costs.

Commonly employed solvents in indole synthesis that are candidates for recycling include alcohols (like ethanol (B145695) and methanol), hydrocarbons (such as toluene), and polar aprotic solvents. The primary techniques for solvent recovery and recycling include:

Distillation: This is the most prevalent method for purifying and recycling solvents. Simple distillation can be effective for separating solvents from non-volatile impurities. For mixtures of solvents with different boiling points, fractional distillation is employed. In the synthesis of indole derivatives, distillation can be used to recover the reaction solvent after the cyclization step. youtube.com

Membrane Separation: Techniques like pervaporation and vapor permeation can be highly effective for breaking azeotropes, which are mixtures of liquids that cannot be separated by simple distillation. This is particularly relevant when dealing with solvent-water mixtures that may form during the reaction or work-up. youtube.com

Extraction: Liquid-liquid extraction can be used to transfer the indole product from the reaction solvent to another solvent, from which the product is more easily isolated. The initial reaction solvent can then be purified and recycled. A patented method for recycling indole from synthesis wastewater involves extraction with an organic solvent like toluene (B28343) or dichloromethane, followed by concentration under reduced pressure to recover the indole. psu.edu

The choice of recycling method depends on the specific solvent used, the nature of the impurities, and the required purity of the recycled solvent for subsequent batches. A general scheme for solvent recovery in pharmaceutical processes involves the collection of used solvents, pre-treatment to remove solid impurities (e.g., through filtration), the main separation process (like distillation), and further purification if necessary. youtube.com

Comparative Analysis of Synthetic Routes for Research Applications

For research applications, the choice of a synthetic route to this compound is often guided by factors such as commercial availability of starting materials, reaction yield, ease of purification, and applicability to creating a library of related analogs. The Fischer indole synthesis is a dominant method due to its reliability and the accessibility of its precursors. wikipedia.orgthermofisher.com

A plausible and widely cited approach for synthesizing the target molecule is the Fischer indole synthesis . This method involves the acid-catalyzed reaction of (4-fluorophenyl)hydrazine with a protected form of 4-piperidone, such as 1-acetyl-4-piperidone. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a google.comgoogle.com-sigmatropic rearrangement and subsequent cyclization to form the indole ring. The protecting group on the piperidine nitrogen is typically removed in a final step.

| Synthetic Route | Starting Materials | Key Steps | Advantages | Disadvantages |

| Fischer Indole Synthesis | (4-fluorophenyl)hydrazine, N-protected 4-piperidone | Hydrazone formation, google.comgoogle.com-sigmatropic rearrangement, Cyclization, Deprotection | Well-established, reliable, good availability of starting materials. wikipedia.orgthermofisher.com | Can produce regioisomeric byproducts with unsymmetrical ketones, sometimes requires harsh acidic conditions. psu.edu |

| Bischler-Möhlau Indole Synthesis | 4-fluoroaniline, α-halo ketone precursor | Alkylation of aniline, Acid-catalyzed cyclization | Avoids the use of potentially unstable hydrazines. | Often requires harsh reaction conditions and can result in low yields. psu.edu |

| Palladium-Catalyzed Routes | Substituted anilines and alkynes | Cross-coupling reactions, Cyclization | Milder reaction conditions, high functional group tolerance. | Cost of palladium catalysts, sometimes complex ligand systems are required. |

While the Bischler-Möhlau indole synthesis offers an alternative that avoids the use of hydrazines, it is generally less favored due to the often harsh conditions and lower yields compared to the Fischer method for many substrates. psu.edu Modern palladium-catalyzed indole syntheses provide milder alternatives with excellent functional group tolerance, making them highly suitable for the synthesis of complex indole derivatives. However, for a relatively straightforward target like this compound on a research scale, the cost and complexity of palladium-catalyzed systems might make the classical Fischer indole synthesis a more practical choice. The ready availability of both (4-fluorophenyl)hydrazine and various N-protected 4-piperidones further enhances the appeal of the Fischer route for laboratory-scale synthesis and the exploration of structure-activity relationships.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Fluoro-3-(piperidin-4-yl)-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR studies allows for a complete assignment of its complex structure.

The protons on the indole (B1671886) ring are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. The fluorine atom at the 5-position will influence the chemical shifts of the neighboring aromatic protons (H4, H6, and H7) through space and through bond-coupling (J-coupling). The proton at the 2-position of the indole ring typically appears as a singlet or a narrow triplet. The NH proton of the indole ring is expected to show a broad singlet at a downfield chemical shift, often above δ 8.0 ppm.

The protons of the piperidinyl group will be found in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen (positions 2' and 6') are expected to resonate at a different chemical shift than the protons on the carbons at positions 3' and 5'. The proton at the 4'-position, which is attached to the indole ring, will also have a distinct chemical shift. The NH proton of the piperidine (B6355638) ring will likely appear as a broad singlet. For unsubstituted piperidine, protons adjacent to the nitrogen typically appear around δ 2.79 ppm, while the remaining protons are observed around δ 1.58-1.46 ppm chemicalbook.com.

A hypothetical ¹H NMR data table is presented below based on the analysis of related structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole-NH | > 8.0 | br s |

| Aromatic-H | 6.5 - 7.5 | m |

| Piperidine-NH | Variable | br s |

| Piperidine-H (axial/equatorial) | 1.5 - 3.5 | m |

This table is predictive and based on the analysis of similar compounds.

Similar to ¹H NMR, a complete experimental ¹³C NMR spectrum for this compound is not detailed in the provided search results. However, analysis of related structures such as 5-fluoro-1H-indole provides insight into the expected chemical shifts spectrabase.com.

The carbon atoms of the indole ring are expected to resonate in the aromatic region (δ 100-140 ppm). The carbon atom bearing the fluorine (C5) will exhibit a large C-F coupling constant and its chemical shift will be significantly affected by the electronegative fluorine atom. For 5-fluoro-1H-indole, the carbon resonances are well-documented and provide a basis for predicting the shifts in the target molecule spectrabase.com. The piperidinyl carbons will appear in the aliphatic region of the spectrum (typically δ 20-60 ppm).

A table of expected ¹³C NMR chemical shifts is provided below, based on data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Indole C2 | ~125 |

| Indole C3 | ~115 |

| Indole C3a | ~128 |

| Indole C4 | ~110 |

| Indole C5 | ~158 (d, ¹JCF) |

| Indole C6 | ~112 (d, ²JCF) |

| Indole C7 | ~105 (d, ³JCF) |

| Indole C7a | ~132 |

| Piperidine C2'/C6' | ~45 |

| Piperidine C3'/C5' | ~30 |

| Piperidine C4' | ~35 |

This table is predictive and based on the analysis of similar compounds like 5-fluoro-1H-indole and piperidine derivatives.

¹⁹F NMR is a powerful technique for studying fluorinated molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the context of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the 5-position of the indole ring. The chemical shift of this fluorine atom is sensitive to its local electronic environment. For 5-fluoroindole (B109304), a chemical shift of approximately -126 ppm (relative to CFCl₃) has been observed researchgate.net. The introduction of the piperidinyl group at the 3-position may cause a slight change in this chemical shift.

The use of ¹⁹F NMR extends to its application as a biophysical probe. The fluorine atom can be used to monitor interactions of the molecule with biological targets, as changes in the local environment upon binding can lead to shifts in the ¹⁹F resonance.

| Nucleus | Predicted Chemical Shift (ppm) | Reference |

| ¹⁹F | ~ -126 | CFCl₃ |

This predictive data is based on the reported value for 5-fluoroindole. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₁₅FN₂), the predicted monoisotopic mass is 218.12193 Da uni.lu. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

The table below shows the predicted m/z values for various adducts of the target compound that could be observed in an HRMS experiment.

| Adduct | Predicted m/z |

| [M+H]⁺ | 219.12921 |

| [M+Na]⁺ | 241.11115 |

| [M-H]⁻ | 217.11465 |

| [M]⁺ | 218.12138 |

Data sourced from predicted values on PubChem. uni.lu

X-ray Crystallography for Solid-State Structural Analysis

As of the current literature search, no specific X-ray crystallographic data for this compound has been reported. However, the crystal structure of a related compound, 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, has been determined nih.gov. This analysis revealed an orthorhombic crystal system with space group P2₁2₁2₁ nih.gov. While this provides some insight into the packing of fluorinated indole derivatives, the solid-state structure of this compound remains to be experimentally determined.

Chromatographic Techniques for Research Purification

The purification of this compound, particularly after its synthesis, is crucial to ensure that subsequent analytical and biological studies are performed on a pure sample. Column chromatography is a standard and widely used technique for the purification of indole derivatives.

In the synthesis of related indole compounds, silica (B1680970) gel is commonly employed as the stationary phase for column chromatography rsc.org. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) rsc.orgrsc.org. The polarity of the eluent is optimized to achieve effective separation of the desired product from any unreacted starting materials, byproducts, or other impurities. The progress of the purification is often monitored by Thin-Layer Chromatography (TLC) nih.gov. For basic compounds like piperidine derivatives, it is sometimes necessary to add a small amount of a basic modifier, such as triethylamine (B128534), to the eluent to prevent the compound from tailing on the acidic silica gel researchgate.net.

| Technique | Stationary Phase | Typical Eluent System |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate |

| Column Chromatography | Silica Gel | Hexanes / Ethyl Acetate |

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful analytical tool used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, both normal-phase and reverse-phase HPLC can be utilized, each offering distinct advantages depending on the analytical goal.

In normal-phase HPLC (NP-HPLC), the stationary phase is polar (e.g., silica gel), and the mobile phase is non-polar (e.g., a mixture of hexane (B92381) and a more polar solvent like ethyl acetate or isopropanol). This technique is particularly well-suited for the separation of compounds that are soluble in organic solvents and for separating isomers. Given that the synthesis of related indole derivatives sometimes involves purification on a silica gel column, NP-HPLC is a relevant analytical technique nih.gov.

The separation in NP-HPLC is governed by the interaction of the polar functional groups of the analyte with the polar stationary phase. In the case of this compound, the indole nitrogen, the piperidine nitrogen, and to a lesser extent, the fluorine atom, can engage in polar interactions with the silica surface. The retention time of the compound can be modulated by adjusting the polarity of the mobile phase; increasing the proportion of the more polar solvent will decrease the retention time.

A typical NP-HPLC method for a compound of this nature would involve a silica column and a mobile phase consisting of a mixture of a non-polar solvent and a polar modifier.

Table 1: Illustrative Normal-Phase HPLC Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (e.g., Luna Silica(2)) phenomenex.com |

| Mobile Phase | Hexane:Isopropanol (gradient or isocratic) |

| Detector | UV at 254 nm or 280 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

Note: The specific gradient or isocratic composition of the mobile phase would require empirical optimization for the best separation.

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC and employs a non-polar stationary phase (typically C18- or C8-bonded silica) and a polar mobile phase (usually a mixture of water or buffer and a polar organic solvent like acetonitrile (B52724) or methanol). This method is ideal for the analysis of a wide range of organic compounds, including those with moderate to high polarity. Several studies on the analysis of indole alkaloids and their derivatives have successfully utilized RP-HPLC nih.govijpsonline.comijpsonline.commoldb.comresearchgate.netoup.commdpi.com.

In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. The relatively non-polar indole and piperidine rings of this compound will interact with the non-polar stationary phase. The elution of the compound is achieved by increasing the organic solvent content in the mobile phase, which reduces the polarity of the mobile phase and decreases the retention time. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is common practice to improve peak shape for basic compounds like this one by suppressing the ionization of the piperidine nitrogen ijpsonline.com.

Table 2: Illustrative Reverse-Phase HPLC Parameters

| Parameter | Value |

| Stationary Phase | C18-bonded Silica (e.g., 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | e.g., 10% to 90% B over 20 minutes |

| Detector | UV at 254 nm or 280 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

Note: The gradient profile and choice of organic modifier and acid additive would be optimized based on the specific requirements of the analysis.

Pharmacological Profiles and Biological Activities

Molecular Target Interaction and Pathway Modulation

The versatility of the 5-fluoro-3-(piperidin-4-yl)-1H-indole scaffold allows for its modification to achieve desired interactions with a range of biological targets. These interactions are pivotal in the therapeutic potential of its derivatives.

The serotonergic system, with its various receptor subtypes, is a primary area of investigation for compounds derived from this compound.

Derivatives of this compound have been instrumental in the development of selective 5-HT1F receptor agonists for the acute treatment of migraine. nih.govmedscape.com One such prominent derivative is Lasmiditan. medscape.comnih.gov This compound exhibits high affinity and selectivity for the 5-HT1F receptor. doi.org Unlike triptans, which act on 5-HT1B/1D receptors and can cause vasoconstriction, selective 5-HT1F agonists like Lasmiditan are designed to act on neuronal targets without significant vasoconstrictor activity. nih.govdoi.orgsci-hub.se The mechanism is believed to involve the inhibition of trigeminal nerve impulses through the activation of 5-HT1F receptors located on trigeminal neurons. doi.org This targeted neuronal activity presents a promising therapeutic strategy for migraine sufferers, particularly those with or at risk for cardiovascular conditions. nih.govsci-hub.se

Table 1: Investigational 5-HT1F Receptor Agonist

| Compound | Target Receptor | Therapeutic Indication | Mechanism of Action |

| Lasmiditan | 5-HT1F | Acute Migraine | Selective agonist, inhibits trigeminal nerve activity without significant vasoconstriction |

The this compound core structure has been explored for its potential to interact with other serotonin (B10506) receptor subtypes, which are implicated in a variety of neurological and psychiatric conditions. Research has shown that derivatives can be synthesized to exhibit affinity for 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. For instance, certain derivatives have shown high affinity for both 5-HT1A and 5-HT7 receptors, with Ki values of 28 nM and 3.3 nM, respectively. researchgate.net The modulation of these receptors is a key strategy in the development of new antidepressants and antipsychotics. nih.govnih.gov The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs, while the 5-HT2A receptor is a primary target for atypical antipsychotics. nih.govnih.gov The 5-HT6 and 5-HT7 receptors are also being investigated for their roles in cognitive function and mood regulation.

In addition to serotonin receptors, derivatives of the this compound scaffold have been investigated for their affinity to dopamine (B1211576) D2 receptors. The D2 receptor is a critical target for antipsychotic medications used in the treatment of schizophrenia. nih.govnih.gov Research into related N-phenylpiperazine analogs has demonstrated that structural modifications can lead to compounds with high affinity for the D2 receptor subtype. mdpi.com For example, certain compounds have been found to bind to the D2 receptor with high affinity, exhibiting Ki values of less than 0.3 nM. researchgate.net The ability to modulate both serotonergic and dopaminergic systems is a hallmark of atypical antipsychotics, which often leads to a broader spectrum of efficacy and a more favorable side-effect profile compared to traditional antipsychotics that primarily target the D2 receptor. nih.gov

Table 2: Receptor Affinity Profile of a Derivative

| Receptor | Affinity (Ki) |

| 5-HT1A | 28 nM |

| 5-HT7 | 3.3 nM |

The potential for this compound derivatives to act as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and β-secretase (BACE-1) has been explored in the context of Alzheimer's disease. These enzymes are key players in the pathogenesis of the disease. While direct inhibitory data for this compound itself is not prominent, the indole (B1671886) scaffold is a common feature in many cholinesterase and BACE-1 inhibitors.

Research has identified a class of spiro[piperidine-4,1'-pyrido[3,4-b]indole] compounds that act as co-potentiators for certain minimal function mutants of the cystic fibrosis transmembrane conductance regulator (CFTR). nih.govnih.gov These compounds work in synergy with other CFTR potentiators to restore the channel activity of mutated CFTR proteins. nih.govnih.gov While not a direct derivative of this compound, this research highlights the therapeutic potential of the broader indole-piperidine chemical space in addressing diseases like cystic fibrosis. nih.govnih.gov Structure-activity relationship studies have led to the development of analogs with improved potency for activating mutated CFTR channels. nih.govnih.gov

Kainate Receptor Antagonism

Kainate receptors (KARs) are a subtype of ionotropic glutamate (B1630785) receptors involved in modulating neurotransmission and synaptic plasticity. researchgate.net Their dysregulation is implicated in neurological conditions such as epilepsy. researchgate.net While direct evidence for this compound as a KAR antagonist is limited, related indole structures have been investigated for activity at glutamate receptors. For instance, 5-fluoroindole-2-carboxylic acid has been identified as a competitive antagonist of the N-methyl-d-aspartate (NMDA) receptor, another class of ionotropic glutamate receptors. nih.govresearchgate.netscispace.com This suggests that the 5-fluoroindole (B109304) scaffold has the potential to interact with the ligand-binding domains of glutamate receptors, although the specific activity at KARs for the piperidin-4-yl substituted variant remains to be fully elucidated.

CK2 Kinase Inhibition

Protein kinase CK2 is a serine/threonine kinase that is constitutively active and involved in a multitude of cellular processes, including cell growth, proliferation, and survival. mdpi.comresearchgate.net Its upregulation is linked to many cancers, making it a significant target for therapeutic intervention. nih.gov The indole nucleus is a recognized scaffold for designing CK2 inhibitors. Research into carbazole (B46965) derivatives, which contain an indole ring system, has shown that compounds featuring a 5-fluoroindole moiety can act as protein kinase CK2 inhibitors. researchgate.net Furthermore, a study on bivalent CK2α inhibitors identified a truncated analogue, ethyl 5-fluoroindole-2-carboxylate, as retaining binding activity to the CK2α subunit. acs.org These findings highlight the potential of the 5-fluoroindole portion of the title compound to contribute to CK2 inhibition.

Bcl-2 and Mcl-1 Dual Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death). Anti-apoptotic members, such as Bcl-2 and Myeloid cell leukemia-1 (Mcl-1), are often overexpressed in cancer cells, allowing them to evade apoptosis and contributing to tumor survival and resistance to therapy. nih.govmdpi.com Consequently, developing dual inhibitors of both Bcl-2 and Mcl-1 is a promising anticancer strategy. bohrium.com The indole scaffold has been instrumental in this area. mdpi.com Numerous studies have focused on designing and synthesizing novel indole derivatives that can dually inhibit Bcl-2 and Mcl-1, demonstrating that this chemical structure is a viable starting point for creating potent anticancer agents. bohrium.comresearchgate.net For example, one study developed a series of indole derivatives, with compound 9k showing significant inhibitory activity against both proteins. bohrium.com

EGFR and CDK-2 Dual Inhibition

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are key proteins in cancer progression. EGFR is a receptor tyrosine kinase that drives cell proliferation, while CDK2 is a critical regulator of the cell cycle. mdpi.com Targeting both simultaneously can offer a more effective approach to controlling tumor growth and overcoming drug resistance. researchgate.net The indole framework has served as a basis for creating such dual inhibitors. Researchers have synthesized and evaluated series of indole-2-carboxamides and 5-substituted-indole-2-carboxamides, which have demonstrated potent dual inhibitory activity against both EGFR and CDK2. researchgate.netmdpi.comresearchgate.netrsc.orgelsevierpure.com Compounds from these studies showed significant antiproliferative effects in cancer cell lines, validating the indole scaffold as a promising template for dual EGFR/CDK2 inhibitors. mdpi.comrsc.org

In Vitro and In Vivo Biological Efficacy

Antimicrobial and Antifungal Properties

Indole and its derivatives are a well-established class of heterocyclic compounds known for their broad spectrum of antimicrobial and antifungal activities. The indole nucleus is a common feature in many natural and synthetic compounds that have been evaluated against various pathogens. While specific studies on the antimicrobial and antifungal efficacy of this compound are not prominent, the general literature supports the potential for such activity. For instance, various indole hybrids incorporating moieties like triazoles and thiadiazoles have shown promising activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans.

Anticancer Research and Cytotoxic Effects on Cancer Cell Lines

The anticancer potential of indole-based compounds is a major focus of medicinal chemistry research. The mechanisms discussed previously, such as the inhibition of CK2, Bcl-2/Mcl-1, and EGFR/CDK2, all contribute to the cytotoxic effects of these compounds on cancer cells. Studies on various indole derivatives have consistently demonstrated their ability to inhibit the growth of a range of human tumor cell lines.

For example, indole-2-carboxamide derivatives developed as dual EGFR/CDK2 inhibitors showed potent antiproliferative activity against breast cancer (MCF-7), with GI₅₀ values in the sub-micromolar range. mdpi.com Similarly, 5-substituted-indole-2-carboxamides also displayed significant growth inhibition against multiple cancer cell lines. researchgate.netrsc.org Indole derivatives designed as Bcl-2/Mcl-1 dual inhibitors have also been evaluated for their antiproliferative activity against cell lines such as PC-3 (prostate cancer), Jurkat (T-cell leukemia), and MDA-MB-231 (breast cancer). bohrium.comresearchgate.net

The table below summarizes the cytotoxic and inhibitory activities of selected potent indole derivatives from various research studies, highlighting the potential of this chemical class in anticancer research.

| Compound | Target(s) | Activity Type | Value | Cancer Cell Line / Assay | Reference |

| Indole-2-carboxamide 5e | CDK2 | IC₅₀ | 13 nM | Enzyme Assay | mdpi.com |

| Indole-2-carboxamide 5h | CDK2 | IC₅₀ | 11 nM | Enzyme Assay | mdpi.com |

| Indole-2-carboxamide 5d | EGFR | IC₅₀ | 89 ± 6 nM | Enzyme Assay | mdpi.com |

| Indole-2-carboxamide 5e | EGFR | IC₅₀ | 93 ± 8 nM | Enzyme Assay | mdpi.com |

| Indole-2-carboxamide 5d | Antiproliferative | GI₅₀ | 1.12 µM | MCF-7 (Breast) | mdpi.com |

| Indole-2-carboxamide 5e | Antiproliferative | GI₅₀ | 0.95 µM | MCF-7 (Breast) | mdpi.com |

| 5-substituted-indole-2-carboxamide 5g | Antiproliferative | GI₅₀ | 55 nM | Mean of 4 cell lines | researchgate.netrsc.org |

| 5-substituted-indole-2-carboxamide 5i | Antiproliferative | GI₅₀ | 49 nM | Mean of 4 cell lines | researchgate.netrsc.org |

| 5-substituted-indole-2-carboxamide 5j | Antiproliferative | GI₅₀ | 37 nM | Mean of 4 cell lines | researchgate.netrsc.org |

| 5-substituted-indole-2-carboxamide 5g | CDK2 | IC₅₀ | 33 ± 04 nM | Enzyme Assay | researchgate.netrsc.org |

| Indole Derivative 9k | Bcl-2 | IC₅₀ | 7.63 µM | TR-FRET Assay | bohrium.comresearchgate.net |

| Indole Derivative 9k | Mcl-1 | IC₅₀ | 1.53 µM | TR-FRET Assay | bohrium.comresearchgate.net |

Neurological Disorder Investigations

The unique structure of this compound, featuring an indole nucleus substituted with a fluorine atom and a piperidinyl group, has drawn attention for its potential applications in the central nervous system (CNS). The indole scaffold is a common feature in many biologically active compounds, and its derivatives are explored for a variety of neurological applications.

Potential Antidepressant Effects

While direct studies on the antidepressant effects of this compound are not extensively documented in publicly available research, the structural motifs of the compound suggest a potential for interaction with key neurological targets. Indole derivatives are known to interact with serotonin receptors, which are crucial in the pathophysiology of depression. nih.gov For instance, certain 3-[3-(piperidin-1-yl)propyl]indoles have been identified as highly selective h5-HT(1D) receptor agonists. nih.gov The investigation of novel indole-based compounds continues to be an active area of research for potential new antidepressant agents.

Role in Alzheimer's Disease Research

The field of Alzheimer's disease research has explored various indole derivatives for their therapeutic potential. One of the key pathological hallmarks of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques. The development of inhibitors for enzymes such as beta-secretase 1 (BACE1), which is involved in the production of Aβ peptides, is a major therapeutic strategy. Research has shown that certain N-cyclohexylimidazo[1,2-a]pyridine derivatives containing an indole moiety exhibit inhibitory activity against BACE1. nih.gov Furthermore, some analogs of deoxyvasicinone–indole have demonstrated the ability to inhibit the aggregation of Aβ peptides. nih.gov Although direct studies on this compound in Alzheimer's disease are limited, the broader research into indole-based compounds suggests a potential avenue for investigation. A genome-wide association study has also implicated the IL1RAP gene, associated with microglial activation, in the longitudinal accumulation of amyloid. nih.gov

CNS Applications

The 6-fluoro-3-(piperidin-4-yl)-1H-indole derivative serves as a key intermediate in the synthesis of risperidone (B510), a second-generation antipsychotic, highlighting the relevance of this scaffold in developing CNS-active drugs. A study on a related compound, 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), which has affinities for dopamine and serotonin receptors, showed that it impaired the conditioned avoidance response in rats, a profile consistent with atypical antipsychotic agents like risperidone and clozapine. nih.gov This suggests that derivatives of the this compound core could have significant applications in the management of various neurological and psychiatric disorders.

Antimalarial Activity

The search for new and effective antimalarial agents is a global health priority, and the 3-(piperidin-4-yl)-1H-indole scaffold has emerged as a promising chemotype. A study focused on synthesizing and evaluating a series of 3-piperidin-4-yl-1H-indoles against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov This research identified a lead compound with notable antimalarial activity against both drug-sensitive and drug-resistant strains. nih.gov The findings indicate that this class of compounds represents a potential new avenue for the development of affordable and effective antimalarial drugs. Another study showed that 5-fluoroorotate, a derivative of orotic acid, demonstrated potent antimalarial activity by inhibiting the growth of P. falciparum at nanomolar concentrations. nih.govnih.gov This was effective against both chloroquine-susceptible and chloroquine-resistant clones. nih.gov Furthermore, a combination of 5-fluoroorotate and uridine (B1682114) was tested for its antimalarial activity in mice. capes.gov.br

Table 1: Antimalarial Activity of a Lead 3-(piperidin-4-yl)-1H-indole Derivative

| Compound | Molecular Weight (MW) | cLogP | EC50 (µM) against P. falciparum |

|---|---|---|---|

| 10d | 305 | 2.42 | ~3 |

Data sourced from a study on the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. nih.gov

Anti-inflammatory Properties

Inflammation is a complex biological response, and the development of effective anti-inflammatory agents is a key area of pharmaceutical research. Indole derivatives have been investigated for their anti-inflammatory potential. For example, a study on 5-fluoro-2-oxindole demonstrated its ability to inhibit mechanical allodynia and thermal hyperalgesia induced by peripheral inflammation. nih.gov This compound was shown to inhibit the upregulation of inflammatory mediators in spinal cords and paws. nih.gov Other research has focused on indole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and shown to inhibit the production of pro-inflammatory cytokines. rsc.org Additionally, some N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives have shown potential inhibitory activity against both COX-1 and COX-2. nih.gov The anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride has also been demonstrated in animal models. researchgate.net

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, particularly with the rise of multidrug-resistant strains. nih.gov Indole-containing compounds have shown promise as antimycobacterial agents. nih.gov Research has demonstrated that 5-fluoroindole (5-FI) can inhibit the growth of the H37Rv strain of M. tuberculosis as well as clinical isolates resistant to first-line drugs. nih.govresearchgate.net This compound is proposed to act by inhibiting tryptophan biosynthesis, which is essential for the bacterium's survival. nih.govnih.gov Furthermore, derivatives of 5-fluoroisatin (B27256) have shown significant antitubercular activity. dergipark.org.tr The development of new antitubercular agents is critical, and various heterocyclic compounds, including those with indole and triazole structures, are being actively investigated. nih.govmdpi.com

Table 2: In Vitro Antitubercular Activity of 5-Fluoroindole (5-FI)

| Compound Form | Target Strain | Inhibition Range (µM) |

|---|---|---|

| 5-FI (free base and hydrochloride) | Mtb H37Rv (pan-sensitive) | 4.7–29.1 |

| 5-FI (free base and hydrochloride) | Clinical Isolates (resistant to ≥2 first-line drugs) | 4.7–29.1 |

Data sourced from a study on 5-Fluoroindole's effect on Mycobacterium tuberculosis. nih.govresearchgate.net

Antiviral Activity

The indole nucleus is a prominent scaffold in the development of antiviral agents, and the introduction of a piperidine (B6355638) moiety has been explored for its potential to enhance antiviral efficacy. While direct studies on this compound are not presently available, research on structurally similar compounds, such as 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, offers valuable insights.

A series of these isatin (B1672199) derivatives were synthesized and evaluated for their broad-spectrum antiviral activities against several viruses, including influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). The results indicated that certain derivatives displayed potent inhibitory effects. For instance, compound 9 from the series was a highly effective inhibitor of H1N1 with a half-maximal inhibitory concentration (IC50) of 0.0027 µM. Similarly, compound 5 showed significant activity against HSV-1 with an IC50 of 0.0022 µM, and compound 4 was most active against COX-B3 with an IC50 of 0.0092 µM. Further analysis through quantitative PCR revealed that these compounds were capable of reducing viral gene expression. It is important to note that the publication detailing these findings has been retracted, and thus the data should be interpreted with caution.

The general class of indole derivatives has been recognized for its potential in combating viral infections, with various analogs being investigated for activity against a range of viruses. The core indole structure is a key pharmacophore in the design of new antiviral drugs aimed at addressing the challenges of viral diseases.

Table 1: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives Note: Data is from a retracted publication and should be interpreted with caution.

| Compound | Target Virus | IC50 (µM) |

| 9 | H1N1 | 0.0027 |

| 5 | HSV-1 | 0.0022 |

| 4 | COX-B3 | 0.0092 |

Antioxidant Activity

The antioxidant potential of indole derivatives, particularly those containing fluorine and piperidine moieties, is an area of active investigation. Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, making the development of effective antioxidants a key therapeutic goal.

Studies on 5-fluoroindole derivatives have demonstrated significant antioxidant capabilities. For example, certain melatonin (B1676174) analogs with a 5-fluoroindole core have shown potent efficacy in reducing intracellular ROS. nih.gov One such compound, 4c in a studied series, decreased ROS levels by 65% in CHO-K1 cells and exhibited DPPH radical scavenging activity comparable to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov The presence of a fluorine atom on the indole ring is thought to contribute to these antioxidant properties.

Furthermore, derivatives of piperidine have also been evaluated for their free-radical scavenging abilities. nih.govnih.gov In a study of twenty-five piperidine derivatives, compounds were assessed for their capacity to scavenge the DPPH radical and the superoxide (B77818) anion radical (•O2−). nih.govnih.gov The results indicated that different substitution patterns on the piperidine ring led to varied antioxidant activities, with some compounds showing potent scavenging effects. nih.govnih.gov The combination of an indole nucleus, a fluorine substituent, and a piperidine ring in this compound suggests a potential for antioxidant activity, though direct experimental validation is required.

Table 2: Antioxidant Activity of Selected Fluoroindole and Piperidine Derivatives

| Compound/Derivative Class | Assay | Key Findings | Reference |

| 5-Fluoroindole Melatonin Analog (4c) | ROS reduction in CHO-K1 cells | 65% reduction in intracellular ROS | nih.gov |

| 5-Fluoroindole Melatonin Analog (4c) | DPPH radical scavenging | Activity comparable to BHT | nih.gov |

| Piperidine Derivative (19) | DPPH radical scavenging | Most potent scavenger in the series | nih.govnih.gov |

| Piperidine Derivative (10) | Superoxide anion (•O2−) scavenging | Most effective scavenger in the series | nih.govnih.gov |

Antileishmanial Activity

Leishmaniasis remains a significant global health problem, and the development of new, effective, and less toxic treatments is a priority. The 3-piperidin-4-yl-1H-indole scaffold has emerged as a promising chemotype for the development of novel antimalarial agents, and its potential against other parasites, including Leishmania, is of considerable interest.

Research into a series of 3-piperidin-4-yl-1H-indoles has identified compounds with significant anti-parasitic properties. Although this research was focused on antimalarial activity, the findings highlight the potential of this scaffold against protozoan parasites.

More directly relevant are studies on other indole derivatives against Leishmania. For instance, a series of indole-pyrrole hybrids were screened for their efficacy against Leishmania infantum promastigotes. Several of these hybrids demonstrated notable activity, with compounds 3c , 3d , and 3j from the series showing IC50 values below 20 µM. Compound 3d was the most potent, with an IC50 of 9.6 µM and a selectivity index of 5, indicating a degree of specificity for the parasite over host cells.

Additionally, studies on 5-nitroindazole (B105863) derivatives, which share structural similarities with functionalized indoles, have shown potent in vitro activity against Leishmania amazonensis. Some of these compounds were as active as the standard drug Amphotericin B, with the most promising derivative showing an IC50 of 0.46 µM against amastigotes. rsc.org These findings suggest that the indole core, when appropriately substituted, is a viable starting point for the design of new antileishmanial drugs.

Table 3: Antileishmanial Activity of Indole-Related Derivatives

| Compound/Derivative | Target Species | Activity | IC50 (µM) |

| Indole-pyrrole hybrid (3d) | Leishmania infantum promastigotes | Most active in series | 9.6 |

| Indole-pyrrole hybrid (3c) | Leishmania infantum promastigotes | Active | <20 |

| Indole-pyrrole hybrid (3j) | Leishmania infantum promastigotes | Active | <20 |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297) | Leishmania amazonensis amastigotes | Highly active | 0.46 |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Fluorine Atom Position on Biological Activity and Selectivity

The introduction of a fluorine atom into the indole (B1671886) ring of pharmacologically active molecules can significantly modulate their biological properties. researchgate.net The position of the fluorine atom is a critical determinant of a compound's efficacy and selectivity.

The electron-withdrawing nature of fluorine can alter the electronic environment of the indole ring, influencing its interaction with biological targets. nih.gov For instance, in the context of fluoroquinolone antibacterials, a fluorine atom at the C-6 position was found to enhance DNA gyrase inhibition by 2- to 17-fold across different bacterial species. tandfonline.com This enhancement is attributed to increased binding affinity and improved cell penetration due to heightened lipophilicity. tandfonline.com

Furthermore, fluorination can block metabolic pathways, particularly oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and bioavailability of the compound. researchgate.netnih.gov The specific placement of the fluorine atom can direct the molecule's interaction with specific residues in a target protein's binding pocket, leading to improved selectivity. For example, strategic fluorination can enhance binding affinity through direct interactions with the protein or by influencing the polarity of adjacent functional groups that engage with the target. tandfonline.com The small size of the fluorine atom, comparable to that of a hydrogen atom, allows it to be incorporated into a molecule often without causing significant steric hindrance. tandfonline.com

Table 1: Impact of Fluorine Substitution on Biological Activity

| Property | Effect of Fluorination | Reference |

| Binding Affinity | Can increase affinity to target proteins through direct or indirect interactions. | tandfonline.com |

| Metabolic Stability | Often increases by blocking oxidative metabolism. | researchgate.net |

| Lipophilicity | Generally increases, which can affect cell penetration. | researchgate.net |

| Biological Potency | Can lead to either increases or decreases depending on the specific context. | researchgate.net |

Role of the Piperidin-4-yl Moiety in Target Binding and Blood-Brain Barrier Penetration

The piperidin-4-yl group is a common substituent in centrally acting drugs, playing a crucial role in both target engagement and the ability to cross the blood-brain barrier (BBB). nih.govmdpi.com Its presence in the 3-position of the indole ring is a key structural feature for many biologically active compounds.

For penetration of the BBB, the physicochemical properties of the piperidin-4-yl moiety are critical. While increased lipophilicity can favor BBB permeation, the basicity of the piperidine (B6355638) nitrogen can lead to ionization at physiological pH, potentially hindering passage. thieme-connect.com However, the ability to form a transient, more lipophilic, uncharged species allows for BBB crossing. In a parallel artificial membrane permeability assay (PAMPA), a derivative of 3,5-dimethoxy benzyl (B1604629) aminobenzamide containing a benzylpiperidin-4-yl linker demonstrated the ability to cross the BBB. nih.gov Similarly, certain indole-piperidine amides have shown CNS permeability in PAMPA-BBB assays, highlighting the potential of this scaffold for brain-penetrant drugs. documentsdelivered.comnih.govresearchgate.net

Conformational Flexibility of the Piperidine Ring

The piperidine ring typically adopts a chair conformation, but its flexibility allows it to adopt other conformations, such as a boat or twist-boat form, to optimize interactions within a receptor binding site. nih.gov This conformational adaptability can be crucial for achieving high-affinity binding.

Studies on bridged piperidine analogues have shown that constraining the piperidine ring in a specific conformation, such as a boat form, can be well-tolerated by some receptors, suggesting a degree of flexibility in the receptor's binding pocket. nih.gov The ability of the piperidine ring to adopt different conformations can be leveraged in drug design to fine-tune the molecule's fit and improve its activity. The use of conformationally restricted analogues, such as those with bridged piperidine systems, can provide valuable insights into the bioactive conformation of the flexible piperidine ring. mdpi.com

Impact of Substitutions on the Piperidine Nitrogen (N-Methylation, N-Acylation, N-Alkylation)

Modification of the piperidine nitrogen atom through N-alkylation, N-acylation, or N-methylation can have a profound impact on the pharmacological profile of 5-Fluoro-3-(piperidin-4-yl)-1H-indole derivatives. These substitutions can alter the compound's basicity, lipophilicity, and steric bulk, thereby influencing its binding affinity, selectivity, and pharmacokinetic properties.

For example, in a series of benzothiophene (B83047) and indole inhibitors of the AF9-DOT1L protein-protein interaction, the nature of the substituent on the piperidine nitrogen was critical for activity. nih.gov While specific examples for this compound are not detailed in the provided context, general principles of medicinal chemistry suggest that N-alkylation with small alkyl groups can increase lipophilicity and potentially enhance BBB penetration. Larger alkyl or arylalkyl groups can provide additional binding interactions with the target protein. N-acylation, on the other hand, reduces the basicity of the piperidine nitrogen, which can decrease off-target interactions with aminergic GPCRs but may also impact solubility and target binding.

Indole Ring Substitution Patterns and their Pharmacological Consequences

The indole ring itself is a versatile scaffold that can be substituted at various positions to modulate pharmacological activity. chemijournal.comnih.gov The presence of a fluorine atom at the 5-position is a key feature of the parent compound, but other substitutions on the indole ring can further refine its properties.

Substitutions at different positions of the indole ring can influence the molecule's electronic properties, lipophilicity, and steric profile. mdpi.comnih.gov For instance, the introduction of electron-withdrawing groups, such as a nitro group, has been shown to be important for the activity of some indole derivatives. nih.gov Conversely, electron-donating groups like methoxy (B1213986) groups can also enhance activity in other contexts. mdpi.com The specific substitution pattern can be tailored to optimize interactions with a particular biological target.

Table 2: Influence of Indole Ring Substitutions

| Position | Substituent Type | Potential Pharmacological Consequence | Reference |

| C2 | Carbonyl group (oxindole) | Increased cytotoxicity in cancer cells | mdpi.com |

| C3 | Aryl group with Br | Favorable for tyrosine kinase inhibition | mdpi.com |

| C5 | Methoxy group | Upregulation of tumor suppressor genes | mdpi.com |

| C5 or C7 | Halogen (F, Cl, Br) | Affects cytotoxicity | mdpi.com |

Comparative SAR with Related Indole Derivatives (e.g., Piperazine (B1678402) Analogs, Pyrrolidine (B122466) Analogs)

To understand the unique contribution of the piperidin-4-yl moiety, it is informative to compare the SAR of this compound with analogs where the piperidine ring is replaced by other nitrogen-containing heterocycles, such as piperazine or pyrrolidine.

In some cases, replacing the piperidine ring with a piperazine or pyrrolidine can lead to compounds with comparable or even improved activity. For example, in a series of inhibitors of the AF9-DOT1L interaction, both 4-piperidin-1-ylphenyl and 4-pyrrolidin-1-ylphenyl substituents on an indole core showed similar potencies. nih.gov Pyrrolidine analogs, due to their different ring size and conformational properties, can present a different vector for substituents and may offer advantages in terms of accessing specific sub-pockets within a target's binding site. nih.gov Piperazine analogs introduce an additional nitrogen atom, which can be a site for further substitution to modulate properties like solubility and target engagement. The choice between piperidine, piperazine, and pyrrolidine is often determined empirically through the synthesis and evaluation of a series of analogs. nih.govresearchgate.net

Rational Design Strategies for Optimizing Efficacy and Selectivity

The rational design of more potent and selective analogs of this compound relies on a deep understanding of its SAR and the principles of medicinal chemistry. nih.govacs.org Key strategies include:

Structure-Based Drug Design: Utilizing X-ray crystallography or homology modeling of the target protein to visualize the binding site and design molecules that make optimal interactions.

Conformational Restriction: Introducing rigid elements, such as bridged systems in the piperidine ring, to lock the molecule in a bioactive conformation and potentially increase affinity and selectivity. nih.gov

Bioisosteric Replacement: Replacing the piperidine ring or other functional groups with bioisosteres (e.g., substituting piperidine with pyrrolidine or piperazine) to fine-tune physicochemical properties and biological activity.

Modulation of Physicochemical Properties: Systematically altering lipophilicity, pKa, and hydrogen bonding capacity through substitutions on the indole and piperidine rings to optimize absorption, distribution, metabolism, and excretion (ADME) properties, including BBB penetration. thieme-connect.com

Targeting Selectivity: Exploiting differences in the binding sites of related proteins to design molecules that selectively bind to the desired target, thereby reducing off-target effects. This can be achieved by introducing substituents that create favorable interactions with the target while clashing with residues in the binding sites of off-targets. nih.gov

By employing these strategies, medicinal chemists can iteratively refine the structure of this compound to develop drug candidates with improved therapeutic profiles.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

No published studies were found that specifically detail quantum chemical calculations for 5-Fluoro-3-(piperidin-4-yl)-1H-indole.

Specific Frontier Molecular Orbital (HOMO/LUMO) energy values and orbital distribution maps for this compound are not available in the surveyed literature.

Electrostatic potential surface maps and analysis for this compound have not been reported in published research.

Molecular Docking and Ligand-Target Interaction Prediction

While molecular docking has been performed on various 5-fluoro indole (B1671886) derivatives to explore their potential as inhibitors for targets like the PI3K/Akt signaling pathway, specific studies detailing the docking of this compound into any particular protein target, including binding energies and interaction patterns, were not found. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Behavior

There are no available molecular dynamics simulation studies that describe the conformational behavior, stability, or flexibility of this compound in a simulated biological environment.

Non-Covalent Interaction Analysis in Crystal Structures

Crystallographic data for this compound is not available in the public domain. Consequently, an analysis of non-covalent interactions within its crystal structure cannot be performed.

Predictive Modeling for Pharmacokinetic and Pharmacodynamic Properties

In silico predictive modeling for the specific pharmacokinetic (ADMET) and pharmacodynamic properties of this compound has not been reported. While general principles suggest that fluorination can favorably modulate properties like metabolic stability and receptor affinity, specific predicted values for this compound are not available. acs.org

Applications in Medicinal Chemistry and Drug Discovery

Utilization as a Privileged Scaffold for Novel Drug Candidates

The indole (B1671886) ring system is widely recognized in medicinal chemistry as a "privileged scaffold". nih.govnih.gov This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a fertile starting point for drug discovery. nih.gov The indole structure is a common feature in many natural products and biomolecules, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.gov This inherent biocompatibility allows indole-based compounds to interact with a wide range of receptors and enzymes. nih.gov